Ganciclovir triphosphate
Overview
Description
Ganciclovir is an antiviral drug used to treat or prevent AIDS-related cytomegalovirus infections . It is an oxopurine that is guanine substituted by a [(1,3-dihydroxypropan-2-yl)oxy]methyl group at position 9 . It is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of cytomegalovirus retinitis (CMV retinitis) in adults who are immunocompromised, including individuals with AIDS .
Synthesis Analysis
Ganciclovir is metabolized to the triphosphate form by primarily three cellular enzymes: (1) a deoxyguanosine kinase induced by CMV-infected cells; (2) guanylate kinase; and (3) phosphoglycerate kinase . A method is described for the preparation of ganciclovir triphosphate (GCV-TP) using murine colon cancer cells (MC38) transduced with the herpes simplex virus-thymidine kinase (MC38/HSV-tk). Murine cells transduced with viral-tk contain required viral and host enzymes needed for complete cellular synthesis of this potent antiviral metabolite .
Molecular Structure Analysis
The molecular formula of Ganciclovir is C9H13N5O4 . The crystal and molecular structures of two hydrated forms, the hydrochloride salt, and two pro-drug derivatives (i.e., the tri- N2,O,O -acetyl and di- O -acetyl) have been successfully unveiled from powder X-ray diffraction (PXRD) or single-crystal X-ray diffraction studies .
Chemical Reactions Analysis
Ganciclovir is a prodrug that is structurally similar to acyclovir. It inhibits virus replication by its incorporation into viral DNA. This incorporation inhibits dATP and leads to defective DNA, ceasing or retarding the viral machinery required to spread the virus to other cells .
Physical And Chemical Properties Analysis
The molecular weight of Ganciclovir is 255.23 g/mol . The molecular weight of Ganciclovir triphosphate is 495.17 g/mol . The molecular formula of Ganciclovir triphosphate is C9H16N5O13P3 .
Scientific Research Applications
NUDT15 Interaction with Ganciclovir Triphosphate
Ganciclovir (GCV), a deoxyguanosine analog, is a first-line therapy against human cytomegalovirus (HCMV). GCV's tri-phosphorylated metabolite (GCV-TP) closely resembles deoxyguanosine triphosphate and is preferentially incorporated by viral DNA polymerase, leading to chain termination and halting viral replication. The efficacy of GCV varies among individuals due to differences in metabolism. Notably, NUDT15, a Nudix hydrolase, can hydrolyze GCV-TP. Inhibiting NUDT15 in HCMV-infected cells increases GCV efficacy, suggesting that pharmacological targeting of NUDT15 could enhance anti-HCMV treatment strategies. This implicates NUDT15 as a broad-spectrum metabolic regulator of nucleoside analog therapeutics like GCV (Zhang et al., 2021).
Ribonucleotide Reductase Inhibitors and Ganciclovir Synergy
Ribonucleotide reductase (RR) inhibitors can inhibit HCMV replication and synergize with GCV. GCV-triphosphate competes with dGTP for incorporation into the growing DNA strand by viral DNA polymerase, promoting chain termination. RR inhibitors reduce intracellular dGTP levels, thereby increasing GCV-triphosphate utilization by DNA polymerase. Studies have shown significant synergy between GCV and RR inhibitors like hydroxyurea, didox, and trimidox, suggesting that combining GCV with low doses of RR inhibitors could potentiate anti-HCMV activity of GCV in clinical settings (Bhave, Elford, & McVoy, 2013).
Ganciclovir Triphosphate Isolation and Characterization
A method for preparing GCV-triphosphate (GCV-TP) using murine colon cancer cells transduced with the herpes simplex virus-thymidine kinase (HSV-tk) has been developed. These cells contain the necessary viral and host enzymes for synthesizing this potent antiviral metabolite. Biological activity of the purified GCV-TP was demonstrated by competitive inhibition experiments using human DNA polymerase alpha and HSV DNA polymerase, showing substantially greater sensitivity for the viral polymerase. This method provides a scalable way to prepare milligram amounts of GCV-TP and can be used to enzymatically prepare GCV mono- and diphosphate (Agbaria et al., 2001).
Safety And Hazards
Ganciclovir is listed as a hazardous drug by the United States, National Institute for Occupational Safety and Health Hazardous Drug (NIOSH) . It is recommended that particular safe handling and administration guidelines should be followed. It is recommended that the following PPE be worn when administering ganciclovir . Granulocytopenia (neutropenia), anemia, thrombocytopenia and pancytopenia have been observed in patients treated with ganciclovir .
properties
IUPAC Name |
[[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N5O13P3/c10-9-12-7-6(8(16)13-9)11-3-14(7)4-24-5(1-15)2-25-29(20,21)27-30(22,23)26-28(17,18)19/h3,5,15H,1-2,4H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,10,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBABDJMYPMAQEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COC(CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N5O13P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ganciclovir triphosphate | |
CAS RN |
86761-38-8 | |
Record name | Ganciclovir triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086761388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GANCICLOVIR TRIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH4I1J2ZM2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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